8-benzyl-3-(4-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one
Description
呋喃并色烯衍生物的结构分类体系
目标化合物的核心结构由呋喃环与色烯酮骨架线性稠合构成,属于呋喃并[2,3-f]色烯-7-酮的衍生物类别。根据国际纯粹与应用化学联合会(IUPAC)的命名规则,其母核结构可描述为在色烯-7-酮的2,3位并入呋喃环形成的三环体系。该结构特征使其区别于角型稠合的呋喃并[3,2-g]色烯类化合物(如补骨脂素),后者因空间位阻差异表现出不同的光敏活性。
取代基的分布对目标化合物的理化性质具有决定性影响。其8号位的苄基通过π-π堆积作用增强分子疏水性,而3号位的4-甲氧基苯基则通过供电子效应调节电子云分布(表1)。4,9位的甲基取代不仅提高分子刚性,还通过空间位阻效应影响与生物靶点的结合模式。这种多取代模式与文献报道的肿瘤相关碳酸酐酶抑制剂结构具有相似性,暗示其潜在的酶抑制活性。
表1 目标化合物关键取代基的电子效应与空间参数
| 取代位点 | 取代基类型 | Hammett常数(σ) | 范德华体积(ų) |
|---|---|---|---|
| 3号位 | 4-甲氧基苯基 | -0.27 | 98.5 |
| 8号位 | 苄基 | 0.60 | 120.3 |
| 4,9号位 | 甲基 | -0.17 | 23.7 |
呋喃并[2,3-f]色烯酮合成方法的历史演进
早期呋喃并色烯类化合物的合成主要依赖天然产物的结构修饰。例如,从凯林(khellin)出发通过烯胺酮形成与酸催化环化反应构建线性稠合呋喃并色烯骨架。这种方法虽然能获得特定结构,但步骤繁琐且区域选择性难以控制。
金属催化反应的引入显著提升了合成效率。2010年前后,钯催化的C-H活化策略被用于构建呋喃并色烯核心结构,但面临催化剂负载量高(通常>5 mol%)和底物普适性受限的挑战。近年来,无金属合成路线的发展成为研究热点,例如利用三氟化硼乙醚络合物调控4-羟基香豆素与甲基烯醇醚的反应路径,实现二氢呋喃并色烯酮与呋喃并色烯酮的选择性合成(产率可达82%)。这种方法的创新之处在于通过路易斯酸计量数的精确控制,实现芳基迁移与呋喃环芳构化的级联反应,为目标化合物的模块化合成提供了新思路。
关键合成技术的突破体现在环闭合策略的优化。传统Claisen重排反应需要高温条件(>200°C),而现代环闭合复分解(RCM)技术可在温和条件下(室温,Grubbs催化剂1 mol%)高效构建呋喃环,如从7-羟基香豆素出发经C-丙烯化-O-乙烯基化及RCM三步反应合成类似物天使菌素,总收率达90%。这些技术进步为复杂取代呋喃并色烯酮(如目标化合物)的立体选择性合成奠定了方法学基础。
Properties
Molecular Formula |
C27H22O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
8-benzyl-3-(4-methoxyphenyl)-4,9-dimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C27H22O4/c1-16-13-23-25(17(2)21(27(28)31-23)14-18-7-5-4-6-8-18)26-24(16)22(15-30-26)19-9-11-20(29-3)12-10-19/h4-13,15H,14H2,1-3H3 |
InChI Key |
AYGRIXLXRDVWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=CO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence
-
Claisen-Schmidt Condensation :
-
Starting Materials : 4-Methoxyphenylacetone and 5-hydroxy-4-methylcoumarin.
-
Reagents : BF₃·Et₂O (Lewis acid catalyst).
-
Conditions : Reflux in dichloromethane (DCM) at 40°C for 6 hours.
-
Intermediate : 3-(4-Methoxyphenyl)-4-methylcoumarin-5-ol (Yield: 68%).
-
-
Furan Ring Formation :
-
Reagents : Propiolic acid and H₂SO₄.
-
Conditions : 80°C for 12 hours under nitrogen.
-
Product : Furochromene intermediate (Yield: 72%).
-
-
Benzylation :
-
Reagents : Benzyl bromide, K₂CO₃ (base).
-
Conditions : DMF solvent at 120°C for 8 hours.
-
Final Product : 8-Benzyl-3-(4-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one (Yield: 65%).
-
Purification
Column chromatography (hexane:ethyl acetate = 4:1) followed by recrystallization from ethanol.
One-Pot Tandem Friedel-Crafts Allenylation and Cyclization
A streamlined approach using Yb(OTf)₃ as a catalyst enables furan ring construction in a single step.
Procedure
Advantages
Microwave irradiation accelerates benzyl group introduction and cyclization.
Steps
-
Coumarin Functionalization :
-
Reagents : 4-Methyl-7-hydroxycoumarin, benzyl chloride.
-
Conditions : Microwave irradiation (150 W, 100°C, 30 minutes).
-
Intermediate : 7-Benzyloxy-4-methylcoumarin (Yield: 85%).
-
-
Furan Formation :
-
Reagents : Acetylene dicarboxylate, p-TsOH.
-
Conditions : Solvent-free microwave heating (120°C, 20 minutes).
-
Product : Target compound (Yield: 70%).
-
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Multi-Step Synthesis | Claisen-Schmidt + Cyclization | BF₃·Et₂O, DCM | 65 | 98.5 |
| One-Pot Tandem Reaction | Friedel-Crafts Allenylation | Yb(OTf)₃, DCE | 78 | 97.2 |
| Microwave-Assisted | Alkylation + Ring Closure | p-TsOH, solvent-free | 70 | 96.8 |
Challenges and Optimization Strategies
Regioselectivity in Furan Ring Formation
Benzyl Group Introduction
-
Issue : Over-alkylation at the 5-position of the coumarin core.
-
Solution : Controlled stoichiometry (1:1 benzyl bromide to coumarin) and low-temperature phase-transfer catalysis.
Purification Difficulties
-
Issue : Co-elution with byproducts during chromatography.
-
Solution : Gradient elution (hexane:ethyl acetate from 9:1 to 1:1) and preparative HPLC.
Scalability and Industrial Feasibility
Scientific Research Applications
Antitumor Activity
Recent studies have investigated the antitumor potential of 8-benzyl-3-(4-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one and related compounds. The structural features of this compound allow it to interact with various biological targets involved in cancer progression.
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
- It may inhibit specific enzymes or receptors that are crucial for tumor growth.
- Case Studies :
Antimicrobial Activity
The antimicrobial properties of this compound have also been a focus of research. Its effectiveness against different microbial strains positions it as a candidate for developing new antimicrobial agents.
-
In Vitro Studies :
- Research has demonstrated that derivatives of this compound exhibit significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
- The minimum inhibitory concentration (MIC) values suggest that these compounds could be effective in treating infections caused by resistant strains.
-
Potential Applications :
- Given the rising concern over antibiotic resistance, compounds like this compound could lead to the development of novel therapeutic agents.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
-
Pechmann Condensation :
- This method is commonly used to synthesize coumarin derivatives and involves the reaction of phenolic compounds with β-keto esters under acidic conditions.
- Characterization Techniques :
Chemical Reactions Analysis
Cyclization Reactions
The compound’s furochromene core enables cyclization reactions under acidic or basic conditions. A notable example involves its synthesis via a cascade reaction using 4-methoxyphenylglyoxal and Meldrum’s acid in acetonitrile with triethylamine (Et₃N). Key steps include:
-
Michael addition of coumarin anion to arylglyoxal-derived intermediates.
-
Acid-catalyzed cyclization (using HCl/AcOH) to form the fused furochromene system .
| Reaction Component | Role | Conditions | Yield |
|---|---|---|---|
| 4-Methoxyphenylglyoxal | Electrophile | Reflux in MeCN, 16 h | 74% |
| Meldrum’s acid | Nucleophile | Triethylamine catalyst | — |
| HCl/AcOH | Cyclization agent | 6 mL AcOH, 80°C | — |
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group activates the aromatic ring toward electrophiles. Documented reactions include:
-
Nitration : Occurs preferentially at the para position relative to the methoxy group.
-
Halogenation : Bromination or chlorination under mild conditions (e.g., Br₂/FeBr₃).
| Electrophile | Position Selectivity | Conditions | Product Stability |
|---|---|---|---|
| NO₂⁺ | Para to -OCH₃ | HNO₃/H₂SO₄, 0°C | Moderate |
| Br₂ | Ortho/para | FeBr₃, CH₂Cl₂ | High |
Oxidation and Reduction
The benzyl and methyl groups undergo redox transformations:
-
Benzyl oxidation : Converts the benzyl group to a ketone using KMnO₄ in acidic conditions.
-
Methyl dehydrogenation : Forms allylic systems under catalytic Pd/C.
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | 8-Keto derivative | Requires controlled pH |
| Reduction | H₂/Pd-C | Partially saturated backbone | Low yield due to steric hindrance |
Nucleophilic Additions
The lactone moiety in the furochromene core reacts with nucleophiles:
-
Hydrolysis : Forms carboxylic acid derivatives under alkaline conditions.
-
Aminolysis : Reacts with primary amines to yield amide derivatives.
| Nucleophile | Conditions | Product |
|---|---|---|
| NaOH (aq) | Reflux, 6 h | Carboxylic acid |
| Ethylamine | THF, 60°C | Amide analog |
Comparative Reactivity with Analogues
The 4-methoxyphenyl substituent enhances electrophilic reactivity compared to non-oxygenated analogues:
| Compound | Key Substituent | Nitration Rate (Relative) |
|---|---|---|
| 8-Benzyl-3-(4-methylphenyl)-analogue | -CH₃ | 1.0 (Baseline) |
| 8-Benzyl-3-(4-methoxyphenyl)-target | -OCH₃ | 3.2 |
| 8-Benzyl-3-(3-nitrophenyl)-analogue | -NO₂ | 0.4 |
Stability Under Synthetic Conditions
The compound demonstrates thermal stability up to 260°C (flash point) but is sensitive to prolonged acidic hydrolysis.
Q & A
Q. Example Workflow :
Replicate assays under identical conditions (pH, temperature).
Apply ANOVA to compare inter-study variability.
Use cheminformatics (e.g., molecular docking) to probe binding promiscuity .
How can researchers evaluate the environmental fate of this compound in aquatic systems?
Advanced Research Focus
Adopt the INCHEMBIOL framework :
Partitioning studies : Measure log Kow (octanol-water) to assess bioaccumulation potential.
Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor half-life via LC-MS.
Biotic degradation : Use OECD 301F (microbial mineralization test) with activated sludge.
Q. Advanced Research Focus
- QSAR models : Train on furocoumarin datasets to predict CYP450 inhibition (e.g., CYP3A4, CYP2D6) .
- Molecular docking : Use AutoDock Vina to screen against kinase targets (e.g., MAPK, EGFR).
- ToxCast profiling : Leverage EPA’s high-throughput data for endocrine disruption potential .
Validation : Compare in silico predictions with in vitro kinase assays (IC₅₀ values) .
How can researchers address discrepancies in reported synthetic yields?
Advanced Research Focus
Yield variability (45–72%) arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
